molecular formula C19H20N4OS B2569257 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1235219-32-5

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2569257
CAS No.: 1235219-32-5
M. Wt: 352.46
InChI Key: BHOAJUSCNWLQHE-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a piperidine ring via a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzo[d]thiazole derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-18(19-22-15-5-1-2-6-16(15)25-19)21-13-14-8-11-23(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOAJUSCNWLQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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